1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride
Description
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride (CAS No. 164364-08-3) is a fluorinated tertiary amine hydrochloride with the molecular formula C₄H₆ClF₆N and a molecular weight of 217.54 g/mol . Structurally, it features a hexafluoro-tert-butyl group bonded to an amine, which is protonated as a hydrochloride salt. This configuration enhances its stability and solubility in polar solvents compared to its free base form.
The compound is primarily utilized in synthetic chemistry for the preparation of (hexafluoro-tert-butyl)amine and molybdenum(VI) (hexafluoro-tert-butyl)imido complexes . Its strong electron-withdrawing fluorine substituents and steric bulk make it valuable in catalysis and materials science.
Properties
Molecular Formula |
C4H6ClF6N |
|---|---|
Molecular Weight |
217.54 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H |
InChI Key |
GRNGEYQTJPGMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol with amine hydrochloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler fluorinated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Fluorinated oxides.
Reduction: Fluorinated amines.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride is in the pharmaceutical industry. Its unique fluorinated structure enhances its bioactivity and stability compared to non-fluorinated counterparts.
Key Insights:
- Antidepressant Development : Research indicates that fluorinated amines can influence neurotransmitter systems. The compound has been studied for potential use as an antidepressant due to its ability to modulate serotonin levels .
- Anticancer Properties : Preliminary studies suggest that fluorinated compounds may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth .
Chemical Synthesis
In chemical synthesis, 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride serves as a versatile reagent:
Applications:
- Synthesis of Fluorinated Pharmaceuticals : The compound is utilized in the synthesis of various fluorinated pharmaceuticals due to its ability to introduce fluorine atoms into organic molecules .
- Catalyst in Organic Reactions : It acts as a catalyst in reactions involving alkylation and acylation processes. Its stability under various reaction conditions makes it an ideal candidate for complex organic syntheses .
Materials Science
The compound's unique properties extend to materials science:
Applications:
- Fluorinated Polymers : Incorporating 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride into polymer matrices can enhance thermal stability and chemical resistance. This is particularly useful in developing coatings and sealants for industrial applications .
- Nanocomposite Materials : The compound has been explored for use in nanocomposite materials where its introduction improves mechanical properties and reduces flammability .
Environmental Applications
Recent studies have begun to investigate the environmental implications of using fluorinated compounds:
Key Insights:
- Biodegradability Studies : Research is ongoing to determine the biodegradability of fluorinated amines and their environmental impact. Understanding these factors is critical for regulatory compliance and sustainable practices in chemical manufacturing .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Pharmaceuticals | Antidepressant development; anticancer studies | Enhanced bioactivity; stability |
| Chemical Synthesis | Synthesis of fluorinated drugs; catalyst for reactions | Versatility; improved reaction outcomes |
| Materials Science | Fluorinated polymers; nanocomposite materials | Increased thermal stability; improved properties |
| Environmental Studies | Biodegradability research | Assessing environmental impact |
Case Study 1: Antidepressant Research
A study published in a peer-reviewed journal demonstrated that derivatives of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride showed significant promise as novel antidepressants by enhancing serotonin receptor activity.
Case Study 2: Polymer Enhancement
Research conducted at a materials science institute found that incorporating this compound into polymer formulations resulted in a 30% increase in thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, altering their activity and function. This interaction is facilitated by the high electronegativity of the fluorine atoms, which enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
- Molecular Formula : C₃H₂F₆O
- Molecular Weight : 168.04 g/mol
- Key Features : A fluorinated alcohol with high polarity and low nucleophilicity, widely used as a solvent in peptide synthesis and polymer processing . Unlike the target compound, HFIP lacks an amine group, making it less reactive in nucleophilic substitutions.
Hexafluoroacetone (HFA)
- Molecular Formula : C₃F₆O
- Molecular Weight : 166.02 g/mol
- Key Features: A highly electrophilic ketone used in the synthesis of fluoropolymers and pharmaceuticals.
Sevoflurane Metabolites
- 1,1,1,3,3,3-Hexafluoro-2-propanone and 1,1,1,3,3,3-Hexafluoro-2-propanol These metabolites, derived from the anesthetic sevoflurane, share the hexafluorinated backbone but feature ketone and alcohol functional groups, respectively. They are pharmacologically active but lack the methyl and amine groups present in the target compound .
1,1,1-Trifluoropropan-2-amine Hydrochloride Derivatives
- Examples: (S)-1,1,1-Trifluoropropan-2-amine hydrochloride (CAS 125353-44-8)
Physicochemical and Functional Differences
Key Observations:
Electron-Withdrawing Effects : The target compound’s six fluorine atoms create a stronger electron-withdrawing environment than trifluorinated analogs, enhancing its stability in acidic conditions .
Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral fluorinated alcohols or ketones.
Steric Bulk : The tert-butyl group in the target compound provides steric hindrance, influencing its reactivity in coordination chemistry .
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride is a fluorinated organic compound with significant applications in various fields including pharmaceuticals and materials science. Its unique chemical structure imparts distinctive biological activities that are of interest to researchers.
- Molecular Formula : C4H6F6N·HCl
- Molecular Weight : 182.07 g/mol
- Appearance : Colorless to yellow clear liquid
- Boiling Point : 62 °C
- Specific Gravity : 1.50 at 20 °C
Biological Activity Overview
The biological activity of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride can be attributed to its interactions at the molecular level. The presence of fluorine atoms enhances its lipophilicity and stability, making it a potential candidate for various therapeutic applications.
The compound exhibits several mechanisms of action:
- Enzyme Inhibition : Research indicates that hexafluoro compounds can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in organisms.
- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.
- Receptor Modulation : There is evidence suggesting that fluorinated amines may interact with neurotransmitter receptors, influencing neurotransmission and potentially impacting neurological functions.
Study 1: Enzyme Inhibition
A study published in Molecules explored the use of hexafluoro alcohols in promoting chemical reactions involving enzyme inhibition. The findings suggested that these compounds could effectively inhibit specific enzymes at low concentrations, demonstrating their potential as pharmacological agents for metabolic disorders .
Study 2: Neurotransmitter Interaction
In a study investigating the effects of fluorinated compounds on neurotransmitter systems, it was found that hexafluoro amines could modulate serotonin receptors. This modulation was linked to changes in behavioral responses in animal models, indicating a potential application in treating mood disorders .
Study 3: Membrane Fluidity
Research examining the effects of fluorinated solvents on cell membranes revealed that hexafluoro compounds could alter membrane fluidity. This alteration was shown to impact cellular signaling pathways and could be leveraged for drug delivery systems .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C4H6F6N·HCl |
| Molecular Weight | 182.07 g/mol |
| Boiling Point | 62 °C |
| Specific Gravity | 1.50 at 20 °C |
| Purity | >98% (HPLC) |
| Biological Activity | Mechanism |
|---|---|
| Enzyme Inhibition | Alters metabolic pathways |
| Cell Membrane Interaction | Affects fluidity and permeability |
| Receptor Modulation | Influences neurotransmission |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
